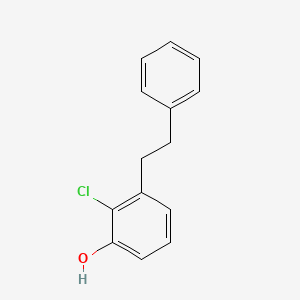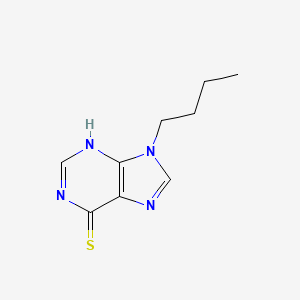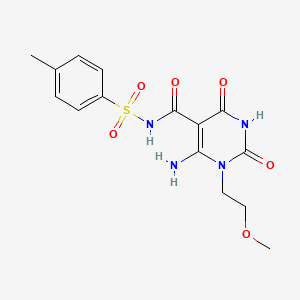
6-amino-1-(2-methoxyethyl)-N-(4-methylphenyl)sulfonyl-2,4-dioxo-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1-(2-methoxyethyl)-N-(4-methylphenyl)sulfonyl-2,4-dioxo-5-pyrimidinecarboxamide is a sulfonamide.
Applications De Recherche Scientifique
1. Synthesis and Molecular Structures
- A study by Cobo et al. (2018) developed a synthesis method for highly substituted nitrosopyrimidines, which are structurally related to your compound of interest. They demonstrated significant electronic polarization within the substituted pyrimidine system, providing insights into the molecular behavior of such compounds (Cobo et al., 2018).
2. Isostructural Nature and Molecular Comparisons
- Research by Jorge Trilleras et al. (2009) investigated isostructural and essentially isomorphous compounds, focusing on the electronic structures and hydrogen bonding of substituted pyrimidines. Such studies are crucial in understanding the behavior of pyrimidine derivatives, including the compound (Trilleras et al., 2009).
3. Asymmetric Synthesis and Chiral Properties
- A paper by Elliott et al. (1998) discussed the asymmetric synthesis of novel chiral dihydropyrimidines, highlighting the importance of stereochemistry in pyrimidine derivatives, which can be relevant to the study of your compound (Elliott et al., 1998).
4. Supramolecular Chemistry and Hydrogen Bonding
- Fonari et al. (2004) explored the use of pyrimidine derivatives in forming supramolecular assemblies. Their research on hydrogen bonding and molecular interactions provides insights into the potential applications of pyrimidine-based compounds in materials science and molecular engineering (Fonari et al., 2004).
5. Applications in Organic Synthesis
- Back and Nakajima (2000) demonstrated the use of related compounds in the synthesis of piperidines and other cyclic structures. This illustrates the versatility of pyrimidine derivatives in organic chemistry and pharmaceutical synthesis (Back & Nakajima, 2000).
Propriétés
Formule moléculaire |
C15H18N4O6S |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
6-amino-1-(2-methoxyethyl)-N-(4-methylphenyl)sulfonyl-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H18N4O6S/c1-9-3-5-10(6-4-9)26(23,24)18-14(21)11-12(16)19(7-8-25-2)15(22)17-13(11)20/h3-6H,7-8,16H2,1-2H3,(H,18,21)(H,17,20,22) |
Clé InChI |
WVMWBWDSVZTLPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C(N(C(=O)NC2=O)CCOC)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




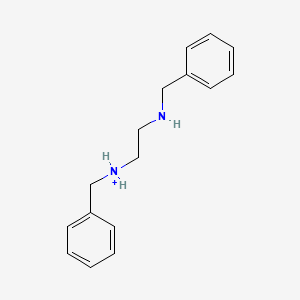
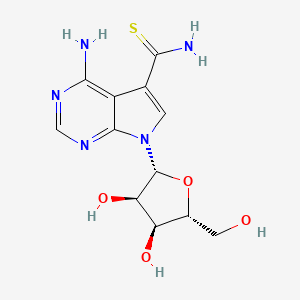
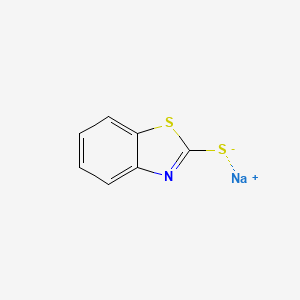

![1-(4-Chlorophenyl)-3-[2-(2-furanylmethyl)cyclohexyl]urea](/img/structure/B1227430.png)
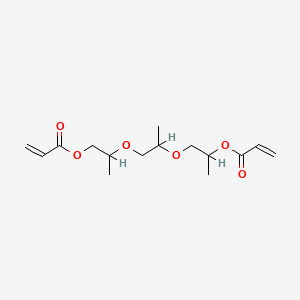

![(1S,2S,7S,9S,10S,12R,13S)-2,6,6,13-tetramethyltetracyclo[11.2.1.01,10.02,7]hexadecane-9,12-diol](/img/structure/B1227437.png)
